2,3,6-Trifluorobenzyl bromide
Overview
Description
2,3,6-Trifluorobenzyl bromide: is an organic compound with the molecular formula C₇H₄BrF₃ and a molecular weight of 225.01 g/mol . It is a derivative of benzyl bromide where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its use as an intermediate in organic synthesis, particularly in the preparation of various fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trifluorobenzyl bromide can be synthesized through the bromination of 2,3,6-trifluorotoluene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions . The reaction proceeds as follows:
C7H5F3+Br2→C7H4BrF3+HBr
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . Common reactions include:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or amine (NH₂⁻).
Reduction: The compound can be reduced to 2,3,6-trifluorotoluene using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH₃) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products like 2,3,6-trifluorobenzyl alcohol, 2,3,6-trifluorobenzyl cyanide, or 2,3,6-trifluorobenzylamine are formed.
Reduction: 2,3,6-Trifluorotoluene is formed.
Scientific Research Applications
2,3,6-Trifluorobenzyl bromide is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-trifluorobenzyl bromide primarily involves its role as an electrophile in nucleophilic substitution reactions . The bromine atom, being a good leaving group, is displaced by nucleophiles, leading to the formation of various substituted products. The presence of fluorine atoms on the benzene ring enhances the electrophilicity of the compound, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
- 2,4,6-Trifluorobenzyl bromide
- 2,3,5,6-Tetrafluorobenzyl bromide
- 4-Bromo-1,1,2-trifluoro-1-butene
- 3-(Trifluoromethyl)benzyl bromide
Comparison: 2,3,6-Trifluorobenzyl bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes . Compared to other trifluorobenzyl bromides, the 2,3,6-isomer may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions. The presence of multiple fluorine atoms also imparts distinct electronic properties, making it valuable in the synthesis of specialized fluorinated compounds .
Properties
IUPAC Name |
2-(bromomethyl)-1,3,4-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBWEVKHPSNBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333882 | |
Record name | 2,3,6-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151412-02-1 | |
Record name | 2,3,6-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trifluorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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